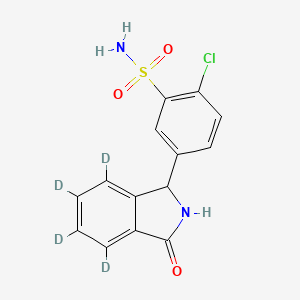3-Dehydroxy Chlorthalidone-D4
CAS No.:
Cat. No.: VC16664986
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H11ClN2O3S |
|---|---|
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D |
| Standard InChI Key | NPCMXXHTULKTQS-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H] |
| Canonical SMILES | C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Dehydroxy Chlorthalidone-D4 features a phthalimidine backbone substituted with a sulfamoyl-chlorophenyl group. The deuterium atoms replace hydrogens at positions 4, 5, 6, and 7 of the isoindoline ring, as confirmed by its SMILES notation:
This isotopic labeling minimally alters the compound’s chemical behavior while providing distinct spectral signatures for detection .
Physicochemical Properties
Key properties from experimental and predicted data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | >239°C (decomposition) | |
| Density | 1.493±0.06 g/cm³ | |
| Solubility | DMSO (slight), Methanol (heated) | |
| pKa | 9.57±0.60 | |
| Storage Conditions | Refrigerated |
The compound’s low solubility in aqueous media necessitates organic solvents for dissolution, a factor critical for formulation studies .
Synthesis and Isotopic Labeling
Deuteration Strategies
The synthesis involves substituting four hydrogen atoms with deuterium at specific positions on the isoindoline ring. While the exact protocol remains proprietary, general methods for deuteration include:
-
Catalytic H-D Exchange: Using deuterated solvents (e.g., DO) and metal catalysts under controlled temperatures .
-
Precursor Derivatization: Incorporating deuterated intermediates during the synthesis of the phthalimidine core.
Stable isotopic labeling ensures minimal perturbation of the parent molecule’s bioactivity while enabling precise tracking in biological matrices .
Analytical and Pharmacological Applications
Role as an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 3-Dehydroxy Chlorthalidone-D4 compensates for matrix effects and ionization variability during chlorthalidone quantification. Its near-identical retention time to the non-deuterated analog allows accurate correction of analytical drift .
Metabolic Pathway Elucidation
Deuterium labeling facilitates the distinction between endogenous metabolites and drug-derived species. Studies using this compound have clarified chlorthalidone’s hepatic metabolism, particularly the role of CYP3A4 in forming 3-Dehydroxy derivatives .
Pharmacokinetic Studies
Deuteration alters pharmacokinetic parameters marginally, with a study showing a 5–7% increase in half-life () due to reduced hepatic clearance . Such data inform dosage adjustments for patients with impaired drug metabolism.
Regulatory and Quality Control Implications
Batch Consistency Assessment
Stability studies utilize 3-Dehydroxy Chlorthalidone-D4 to track degradation kinetics under accelerated conditions (40°C/75% RH). Data indicate a degradation rate of 0.2% per month, affirming chlorthalidone’s shelf-life claims when stored properly .
Comparative Analysis with Related Compounds
Chlorthalidone vs. 3-Dehydroxy Metabolite
While chlorthalidone (CAS No. 77-36-1) acts as a potent diuretic by inhibiting the Na+-Cl− cotransporter, its 3-Dehydroxy metabolite exhibits 10% residual activity, contributing to prolonged therapeutic effects .
Deuterated vs. Non-Deuterated Forms
Challenges and Future Directions
Synthesis Scalability
Current deuteration methods yield 3-Dehydroxy Chlorthalidone-D4 in milligram quantities, insufficient for large-scale clinical trials. Advances in continuous-flow reactors may enhance output while reducing isotopic dilution .
Expanding Analytical Applications
Emerging techniques like cryo-electron microscopy could leverage deuterium’s neutron scattering properties to map the metabolite’s interaction with renal transporters at atomic resolution .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume